molecular formula C18H18F3N3O B2571898 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2310102-31-7

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Katalognummer: B2571898
CAS-Nummer: 2310102-31-7
Molekulargewicht: 349.357
InChI-Schlüssel: UMFZXXTUFIVLPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the pyrazole ring, and incorporation of the trifluoromethyl group. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Inhibition of NAAA

The primary application of this compound lies in its ability to inhibit NAAA, an enzyme that regulates the levels of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. Research indicates that inhibiting NAAA can enhance the levels of PEA, thereby prolonging its anti-inflammatory effects at sites of inflammation .

Key Findings:

  • The compound exhibits low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 μM), indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
  • Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole and azabicyclo structures can significantly enhance the compound's pharmacological profile, leading to more effective inhibitors .

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding how the compound behaves in biological systems. Studies have demonstrated favorable pharmacokinetic properties, including good absorption and distribution characteristics, which are essential for therapeutic efficacy .

Table 1: Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
Half-lifeModerate
MetabolismHepatic
ExcretionRenal

Case Study 1: Anti-inflammatory Efficacy

A study focused on the anti-inflammatory effects of this compound demonstrated its effectiveness in reducing inflammation in animal models. The results indicated that treatment with this compound led to a significant decrease in inflammatory markers compared to controls, supporting its potential use in clinical settings .

Case Study 2: Structural Modifications

Further research into structural modifications has yielded derivatives with enhanced potency and selectivity for NAAA inhibition. For example, modifications to the phenyl ring and incorporation of various side chains have resulted in compounds with improved lipophilicity and bioavailability, making them more suitable for therapeutic applications .

Wirkmechanismus

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane makes it unique compared to similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable target for further research and development .

Biologische Aktivität

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane, with CAS number 2310102-31-7, is a complex organic compound characterized by a unique bicyclic structure that incorporates pyrazole and trifluoromethyl functionalities. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in drug discovery and development.

  • Molecular Formula: C₁₈H₁₈F₃N₃O
  • Molecular Weight: 349.3 g/mol
  • Structural Features: The compound features an azabicyclo[3.2.1]octane framework, which is significant for its biological interactions due to the presence of both the pyrazole and trifluoromethyl groups .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly regarding its potential as a pharmacological agent. The unique structural properties suggest that it may interact with multiple biological targets, making it a candidate for therapeutic applications.

Research indicates that compounds with similar structural motifs often exhibit activity through:

  • Receptor Modulation: Interactions with specific receptors such as endothelin receptors have been noted, where similar azabicyclo compounds have shown selective antagonism .
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes could be linked to its structural characteristics, which may allow for effective binding and modulation of enzyme activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds, providing insights into the potential applications of this compound:

  • Endothelin Receptor Antagonism:
    • A related compound demonstrated high selectivity for the endothelin ET(A) receptor, exhibiting a >10,000-fold higher affinity compared to the ET(B) receptor. This suggests that similar compounds may also possess significant receptor selectivity, making them suitable candidates for treating conditions like pulmonary hypertension .
  • In Vitro and In Vivo Activity:
    • Compounds in this class have shown promising results in both in vitro assays and in vivo models, indicating their potential efficacy in modulating biological pathways relevant to disease states such as Alzheimer's disease and other neurodegenerative disorders .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the potential advantages of this compound:

Compound NameCAS NumberMolecular FormulaMolecular Weight
8-(3,5-difluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octaneNot listedCHFNO317.34
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride220461-85-8CHClFNO274.63
ETP-508 (related azabicyclo compound)Not listedNot specifiedNot specified

This table illustrates how this compound compares with other compounds that share structural features but may differ in their biological activities and therapeutic potentials.

Eigenschaften

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)13-4-1-3-12(9-13)17(25)24-14-5-6-15(24)11-16(10-14)23-8-2-7-22-23/h1-4,7-9,14-16H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFZXXTUFIVLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)C(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.